molecular formula C6H10N2 B072196 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole CAS No. 1192-59-2

4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole

Cat. No.: B072196
CAS No.: 1192-59-2
M. Wt: 110.16 g/mol
InChI Key: VDSAXHBDVIUOGV-UHFFFAOYSA-N
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Description

4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with acetylene derivatives under catalytic conditions. The reaction is often facilitated by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The imidazole ring can be reduced to form saturated imidazoline derivatives.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under basic conditions.

Major Products Formed

    Oxidation: Epoxides, aldehydes

    Reduction: Imidazoline derivatives

    Substitution: Substituted imidazoles with various functional groups

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block: Used in synthesizing complex organic molecules.
  • Coordination Chemistry: Acts as a ligand due to its ability to coordinate with metal ions.

2. Biology:

  • Enzyme Inhibition: Investigated for potential as an enzyme inhibitor, interacting with biological macromolecules.
  • Pharmacological Properties: Explored for antimicrobial and anticancer activities.

3. Materials Science:

  • Advanced Materials Development: Utilized in creating polymers and catalysts due to its structural features .

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological activities:

  • Antimicrobial Activity: Demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential: Investigated as a potential epidermal growth factor receptor (EGFR) inhibitor, showing promise in inducing cell cycle arrest and apoptosis in cancer cells .

Case Studies

Antimicrobial Studies:
A study evaluated several vinyl-substituted imidazoles for their antimicrobial properties. Results indicated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with notable antitrichomonal effects observed in murine models.

Anticancer Research:
In another investigation focusing on imidazole derivatives as potential anticancer agents, compounds were tested against MDA-MB-231 breast cancer cells. Specific derivatives of this compound were found to elevate reactive oxygen species (ROS) levels significantly, leading to increased cell death and cell cycle arrest at sub-G1 phases .

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The vinyl group allows for covalent bonding with nucleophilic sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Lacks the vinyl group, resulting in different reactivity and applications.

    1-Vinylimidazole:

    4,5-Dihydroimidazole: Lacks both the methyl and vinyl groups, leading to distinct properties.

Uniqueness

4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole is unique due to the presence of both the vinyl and methyl groups, which confer specific reactivity and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential in multiple research fields make it a valuable compound for scientific exploration.

Biological Activity

4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole (CAS No. 1192-59-2) is a heterocyclic compound belonging to the imidazole family, recognized for its diverse applications in pharmaceuticals and materials science. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure:

  • IUPAC Name: 1-ethenyl-2-methyl-4,5-dihydroimidazole
  • Molecular Formula: C6H10N2
  • Molecular Weight: 110.16 g/mol

Synthesis Methods:
The synthesis of this compound typically involves the cyclization of 2-methylimidazole with acetylene derivatives under catalytic conditions. Common methods include:

  • Reaction with potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
  • Continuous flow processes for industrial production to enhance yield and purity .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition: The compound can bind to enzymes or receptors, modulating their activity through covalent bonding at nucleophilic sites due to the presence of the vinyl group .
  • Hydrogen Bonding and π-π Interactions: The imidazole ring facilitates interactions that influence biochemical pathways, potentially leading to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Antimicrobial Activity: Studies have shown that vinyl-substituted imidazoles can possess significant antibacterial and antitrichomonal properties. For instance, derivatives have been tested for their efficacy against specific pathogens in vivo .
  • Anticancer Potential: Certain imidazole derivatives have been explored as epidermal growth factor receptor (EGFR) inhibitors, showing promise in targeting cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Antimicrobial Studies

A study evaluated several vinyl-substituted imidazoles, including this compound, for their antimicrobial properties. The results indicated:

  • Significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Notable antitrichomonal effects observed in murine models .

Anticancer Research

In another investigation focusing on imidazole derivatives as potential anticancer agents:

  • Compounds were tested against MDA-MB-231 breast cancer cells.
  • Results demonstrated that specific derivatives could elevate reactive oxygen species (ROS) levels, leading to increased cell death and cell cycle arrest at sub-G1 phases .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-MethylimidazoleLacks vinyl groupLimited reactivity
1-VinylimidazoleContains vinyl group but lacks dihydro structureModerate antimicrobial properties
4,5-DihydroimidazoleLacks both methyl and vinyl groupsDistinct properties; less biological activity
4,5-Dihydro-2-methyl-1-vinyl Unique structure with both vinyl and methyl groupsSignificant antimicrobial and anticancer potential

Properties

IUPAC Name

1-ethenyl-2-methyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-8-5-4-7-6(8)2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSAXHBDVIUOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152339
Record name 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole
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Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-59-2
Record name 1-Ethenyl-4,5-dihydro-2-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole
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Record name 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole
Source EPA DSSTox
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Record name 4,5-dihydro-2-methyl-1-vinyl-1H-imidazole
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